molecular formula C19H10ClF3N2O2 B360111 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide CAS No. 620542-61-2

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide

Cat. No.: B360111
CAS No.: 620542-61-2
M. Wt: 390.7g/mol
InChI Key: IFUHFSNYZLIJMR-UHFFFAOYSA-N
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Description

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide is a complex organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a cyanophenyl group

Mechanism of Action

Preparation Methods

The synthesis of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.

Chemical Reactions Analysis

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar compounds to 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide include other furan derivatives and trifluoromethyl-substituted aromatic compounds. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. For example, compounds like 5-(4-chlorophenyl)-N-(2-cyanophenyl)furan-2-carboxamide lack the trifluoromethyl group, which can significantly alter their properties and applications.

Properties

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O2/c20-14-6-5-11(9-13(14)19(21,22)23)16-7-8-17(27-16)18(26)25-15-4-2-1-3-12(15)10-24/h1-9H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUHFSNYZLIJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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